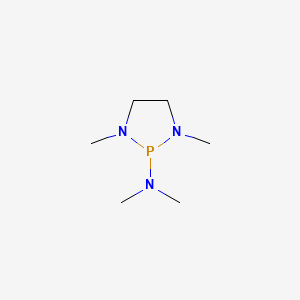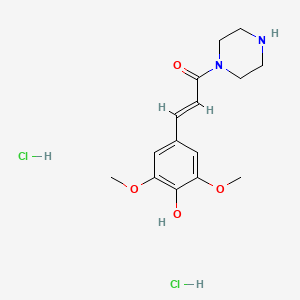![molecular formula C6H5BF3KS B15297007 Potassium trifluoro[2-(thiophen-3-yl)ethenyl]boranuide](/img/structure/B15297007.png)
Potassium trifluoro[2-(thiophen-3-yl)ethenyl]boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro[(E)-2-(thiophen-3-yl)ethenyl]boranuide is a specialized organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. This compound features a trifluoroborate group attached to a thiophene ring via an ethenyl linkage, making it a valuable reagent in various chemical transformations .
Métodos De Preparación
The synthesis of potassium trifluoro[(E)-2-(thiophen-3-yl)ethenyl]boranuide typically involves the reaction of a thiophene derivative with a boron reagent. One common method is the hydroboration of an alkyne followed by treatment with potassium hydrogen fluoride (KHF2) to yield the trifluoroborate salt . Industrial production methods may involve similar steps but are optimized for scale, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Potassium trifluoro[(E)-2-(thiophen-3-yl)ethenyl]boranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or esters.
Reduction: It can be reduced to form different organoboron compounds.
Substitution: The trifluoroborate group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and oxidizing agents for oxidation reactions
Aplicaciones Científicas De Investigación
Potassium trifluoro[(E)-2-(thiophen-3-yl)ethenyl]boranuide has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules for various biological studies.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Mecanismo De Acción
The mechanism by which potassium trifluoro[(E)-2-(thiophen-3-yl)ethenyl]boranuide exerts its effects involves the formation of a boron-carbon bond through transmetalation. In the Suzuki–Miyaura coupling, the trifluoroborate group transfers to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond with an electrophilic partner . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
Comparación Con Compuestos Similares
Potassium trifluoro[(E)-2-(thiophen-3-yl)ethenyl]boranuide is unique compared to other organoboron compounds due to its stability and reactivity under various conditions. Similar compounds include:
Potassium vinyltrifluoroborate: Used in similar coupling reactions but lacks the thiophene ring.
Potassium phenyltrifluoroborate: Contains a phenyl ring instead of a thiophene ring, offering different reactivity and applications.
Potassium alkyltrifluoroborates: These compounds have alkyl groups instead of aromatic rings, affecting their stability and reactivity
Propiedades
Fórmula molecular |
C6H5BF3KS |
|---|---|
Peso molecular |
216.08 g/mol |
Nombre IUPAC |
potassium;trifluoro-[(E)-2-thiophen-3-ylethenyl]boranuide |
InChI |
InChI=1S/C6H5BF3S.K/c8-7(9,10)3-1-6-2-4-11-5-6;/h1-5H;/q-1;+1/b3-1+; |
Clave InChI |
PFLAAOWMLIGBTJ-KSMVGCCESA-N |
SMILES isomérico |
[B-](/C=C/C1=CSC=C1)(F)(F)F.[K+] |
SMILES canónico |
[B-](C=CC1=CSC=C1)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















